3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a complex organic compound known for its diverse biological activities. This compound features a trimethoxyphenyl group, which is a common pharmacophore in medicinal chemistry, and a chromenopyridinyl moiety, which contributes to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit several targets including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group, which is a part of this compound, plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the known targets of tmp-containing compounds, it can be inferred that the compound might affect several pathways related to cell growth and proliferation, oxidative stress response, and signal transduction .
Result of Action
Tmp-containing compounds have displayed notable anti-cancer effects , suggesting that this compound might also exhibit similar effects. These compounds have also shown promising anti-fungal, anti-bacterial, and antiviral properties, as well as significant efficacy against certain parasites . Furthermore, they have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Biochemical Analysis
Biochemical Properties
The 3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, TMP derivatives have been found to effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, TMP derivatives have been found to inhibit tubulin polymerization, which can disrupt the formation of the cytoskeleton and affect cell division .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, TMP derivatives have been found to bind to the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to the inhibition of tubulin polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multiple steps:
Formation of the Chromenopyridinyl Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[4,3-b]pyridine structure.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable trimethoxybenzoyl chloride reacts with the chromenopyridinyl amine.
Final Coupling: The final step involves coupling the intermediate with 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromenopyridinyl moiety, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like halogens (Br₂, Cl₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, 3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has shown promise in several areas:
Anti-cancer: It has been investigated for its ability to inhibit cancer cell proliferation by targeting specific enzymes and pathways.
Anti-inflammatory: The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Antimicrobial: It has shown activity against various bacterial and fungal pathogens.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxyphenyl group but lacks the chromenopyridinyl moiety.
N-(4-Methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide: Lacks the trimethoxyphenyl group.
Uniqueness
The combination of the trimethoxyphenyl and chromenopyridinyl groups in 3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide provides a unique structural framework that enhances its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-12-9-18(24-20-14-7-5-6-8-15(14)31-23(27)19(12)20)25-22(26)13-10-16(28-2)21(30-4)17(11-13)29-3/h5-11H,1-4H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBOPSGPEDYIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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